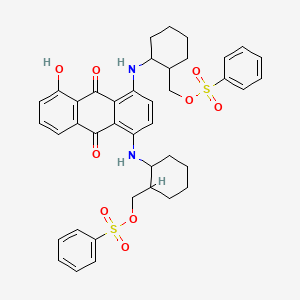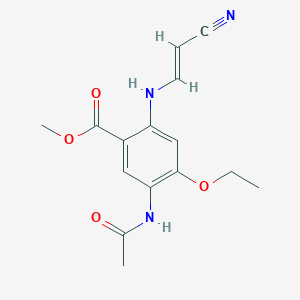
2-Chloro-1-methyl-9-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-1-methyl-9-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one” is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of applications in medicine, particularly as sedatives, anxiolytics, and anticonvulsants
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “2-Chloro-1-methyl-9-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the benzopyrano and benzodiazepine core structures, followed by the introduction of the chloro, methyl, and nitro groups under specific reaction conditions. Common reagents used in these steps include chlorinating agents, nitrating agents, and methylating agents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
“2-Chloro-1-methyl-9-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents like potassium permanganate, and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can yield various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a precursor for the synthesis of other complex organic molecules.
Biology: As a tool for studying biological pathways and interactions.
Medicine: Potential therapeutic applications, particularly in the development of new anxiolytic or anticonvulsant drugs.
Industry: Use in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of “2-Chloro-1-methyl-9-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one” likely involves interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzodiazepines like diazepam, lorazepam, and clonazepam. These compounds share a common core structure but differ in their functional groups and specific effects.
Uniqueness
“2-Chloro-1-methyl-9-nitro-(1)benzopyrano(2,3-b)(1,5)benzodiazepin-13(6H)-one” is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzodiazepines.
Propiedades
Número CAS |
115396-48-0 |
|---|---|
Fórmula molecular |
C17H10ClN3O4 |
Peso molecular |
355.7 g/mol |
Nombre IUPAC |
2-chloro-1-methyl-9-nitro-6H-chromeno[2,3-b][1,5]benzodiazepin-13-one |
InChI |
InChI=1S/C17H10ClN3O4/c1-8-11(18)3-5-14-15(8)16(22)10-7-19-13-6-9(21(23)24)2-4-12(13)20-17(10)25-14/h2-7,20H,1H3 |
Clave InChI |
ZELZABSWCDCPHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1C(=O)C3=C(O2)NC4=C(C=C(C=C4)[N+](=O)[O-])N=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12740422.png)
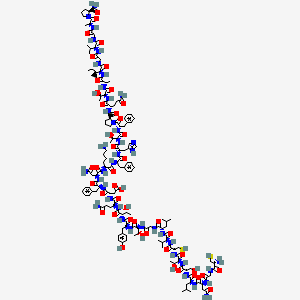
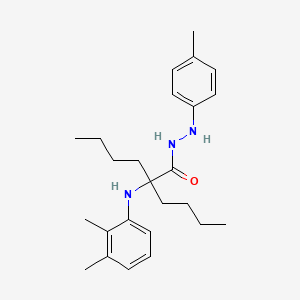
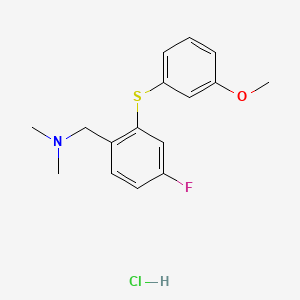
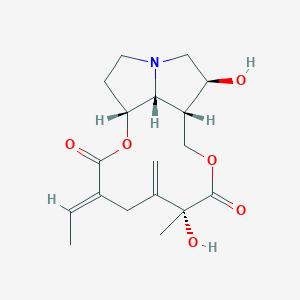
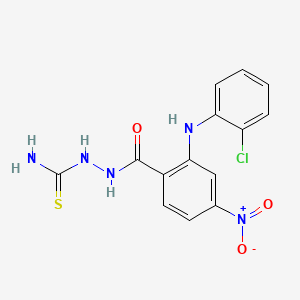
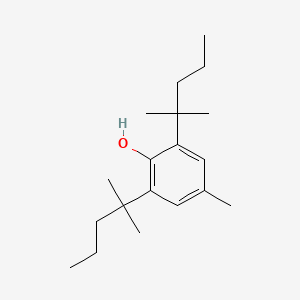

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(10-aminodecyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12740460.png)
